Cephalexin lysinate

概要

説明

The compound Cephalexin lysinate is a complex molecule with significant applications in various scientific fields. This compound is known for its unique structural features and potential therapeutic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:

Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

Introduction of the amino group: The amino group is introduced via an amination reaction using reagents such as ammonia or amines.

Acylation: The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base like triethylamine.

Final modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.

Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

化学反応の分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学的研究の応用

Pharmacological Properties

Cephalexin lysinate retains the antimicrobial properties of cephalexin while improving solubility. This characteristic allows for the formulation of injectable solutions that are more effective in treating infections. The mechanism of action involves inhibition of bacterial cell wall synthesis, leading to cell lysis and death, particularly against Gram-positive bacteria and some Gram-negative organisms.

Clinical Applications

Indications:

- Respiratory Tract Infections: Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.

- Skin and Soft Tissue Infections: Particularly useful against Staphylococcus aureus.

- Bone Infections: Treatment of osteomyelitis caused by susceptible bacteria.

- Genitourinary Tract Infections: Including acute prostatitis and urinary tract infections caused by Escherichia coli and other bacteria.

Table 1: Clinical Indications for this compound

| Infection Type | Pathogens Involved | Notes |

|---|---|---|

| Respiratory Tract Infections | Streptococcus pneumoniae, H. influenzae | Commonly prescribed for pneumonia |

| Skin and Soft Tissue Infections | Staphylococcus aureus, S. pyogenes | Effective for cellulitis |

| Bone Infections | Staphylococcus aureus, Proteus mirabilis | Used in osteomyelitis treatment |

| Genitourinary Tract Infections | E. coli, Klebsiella pneumoniae | First-line treatment for UTIs |

Case Studies and Clinical Trials

Study Overview:

A randomized, double-blind, placebo-controlled trial assessed the efficacy of this compound in patients undergoing surgical incision for abscess drainage. The results indicated a clinical cure rate of 90.5% in the cephalexin group compared to 84.1% in the placebo group, suggesting a significant benefit from antibiotic treatment post-surgery .

Table 2: Summary of Clinical Trial Outcomes

| Group | Clinical Cure Rate (%) | Sample Size (n) | P-value |

|---|---|---|---|

| Cephalexin | 90.5 | 84 | 0.25 |

| Placebo | 84.1 | 82 |

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved absorption and distribution compared to traditional cephalexin formulations. Studies indicate that the peak plasma concentrations are achieved faster, with a higher area under the curve (AUC), indicating better bioavailability .

Table 3: Pharmacokinetic Parameters

| Parameter | This compound | Traditional Cephalexin |

|---|---|---|

| Peak Plasma Concentration | Higher | Lower |

| Time to Peak Concentration | Shorter | Longer |

| Area Under Curve (AUC) | Greater | Lesser |

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The key steps include:

Binding to molecular targets: The compound binds to specific proteins or enzymes, altering their activity.

Pathway modulation: The binding event triggers a cascade of biochemical reactions, modulating cellular pathways.

Biological effects: The modulation of pathways leads to the desired biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

類似化合物との比較

Similar Compounds

Penicillin: Shares a similar bicyclic core structure but differs in the side chains and functional groups.

Cephalosporin: Another β-lactam antibiotic with a similar core structure but different substituents.

Carbapenem: A class of β-lactam antibiotics with a similar core structure but distinct functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

生物活性

Cephalexin lysinate is a derivative of cephalexin, a first-generation cephalosporin antibiotic that is widely used to treat various bacterial infections. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, mechanisms of action, and clinical implications.

Cephalexin functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the transpeptidation reaction in peptidoglycan synthesis. This inhibition leads to cell lysis and death of susceptible bacteria. The beta-lactam structure of cephalexin is essential for its antibacterial activity, as it mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors, allowing it to effectively compete for binding sites on PBPs .

Pharmacokinetics

Cephalexin is known for its favorable pharmacokinetic profile:

- Absorption : It is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 1 hour post-administration .

- Distribution : The drug has a volume of distribution ranging from 5.2 to 5.8 L, indicating extensive tissue penetration .

- Protein Binding : Approximately 10-15% of cephalexin binds to serum proteins .

- Metabolism : Cephalexin is not significantly metabolized in the body and is excreted largely unchanged .

- Elimination : More than 90% of the drug is eliminated through the urine within 8 hours .

Biological Activity in Clinical Studies

Clinical studies have demonstrated the efficacy of cephalexin in treating various infections. A randomized double-blind trial showed no significant difference in clinical outcomes between patients receiving cephalexin and those receiving a placebo after surgical intervention for abscess drainage, suggesting that while effective, its role may depend on specific clinical contexts .

Table 1: Clinical Efficacy of Cephalexin

| Study Type | Treatment Group | Cure Rate (%) | Control Group Cure Rate (%) |

|---|---|---|---|

| Randomized Controlled Trial | Cephalexin | 90.5 | 84.1 |

| Observational Study | Various Infections | 75-85 | N/A |

Case Studies

- Urinary Tract Infections (UTIs) : Cephalexin has been effectively used in treating uncomplicated UTIs, with studies indicating a high success rate due to its renal excretion profile .

- Skin Infections : In cases involving skin and soft tissue infections, cephalexin demonstrated significant bactericidal activity against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

Resistance Mechanisms

Despite its effectiveness, resistance to cephalexin can occur through several mechanisms:

- Beta-lactamase Production : Some bacteria produce enzymes that hydrolyze the beta-lactam ring, rendering cephalexin ineffective.

- Altered PBPs : Mutations in PBPs can decrease the binding affinity of cephalexin, leading to reduced efficacy.

- Efflux Pumps : Bacteria may develop mechanisms to expel cephalexin from their cells before it can exert its effects .

特性

CAS番号 |

53950-14-4 |

|---|---|

分子式 |

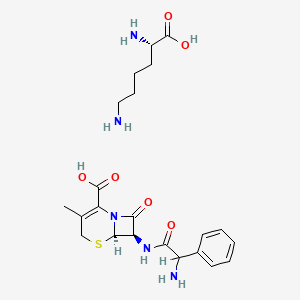

C22H31N5O6S |

分子量 |

493.6 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10-,11-,15-;5-/m10/s1 |

InChIキー |

CSXICSKZWGBACI-SSDGIDNNSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

異性体SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

正規SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cefalexin lysine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。